

# Theoretical Prediction of the Hydridotrioxxygen(.) Radical's Molecular Structure: A Technical Guide

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## Compound of Interest

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The hydridotrioxxygen radical ( $\text{HO}_3\cdot$ ), a transient and highly reactive species, has garnered significant attention due to its potential role as a reaction intermediate in atmospheric and biological chemistry.<sup>[1]</sup> Its existence as a weakly bound adduct of the hydroxyl radical ( $\cdot\text{OH}$ ) and molecular oxygen ( $\text{O}_2$ ) makes it a fascinating subject for theoretical and experimental investigation.<sup>[1]</sup> This technical guide provides an in-depth analysis of the theoretically predicted molecular structure of the  $\text{HO}_3\cdot$  radical, supported by a summary of computational methodologies and key quantitative data.

## Theoretical Framework and Computational Methodologies

The accurate theoretical prediction of the  $\text{HO}_3\cdot$  radical's structure is challenging due to its open-shell nature and the weak bond between the hydroxyl radical and the oxygen molecule.<sup>[1]</sup> Various high-level ab initio quantum chemical methods have been employed to investigate its potential energy surface and determine the geometries of its conformers.

Key computational approaches cited in the literature include:

- Multireference Configuration Interaction (MRCI): This method, particularly with the Davidson correction (MRCI+Q), has been shown to provide results in good agreement with

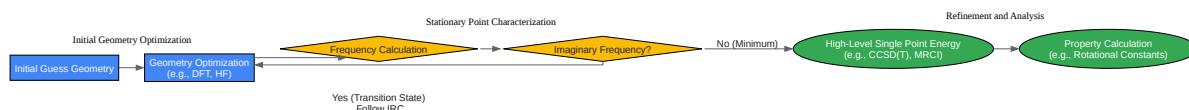
experimental data for the HO<sub>2</sub>O<sup>·</sup> radical.[1] It is well-suited for systems with significant multireference character.

- Coupled-Cluster with Single, Double, and Perturbative Triple Excitations (CCSD(T)): CCSD(T) is a high-accuracy, single-reference method that has been widely used to study the HO<sub>2</sub>O<sup>·</sup> radical. However, some studies note that single-reference methods can sometimes provide less accurate predictions for the HO-OO bond length compared to multireference methods.[1]
- Complete Active Space Self-Consistent Field (CASSCF) and Multiconfigurational Second-Order Perturbation Theory (CASPT2): These multireference methods are essential for correctly describing the electronic structure of molecules with stretched or breaking bonds, which is relevant for the weak HO-OO bond in the hydridotrixygen radical.[2][3] CASSCF provides a good qualitative description, which is then refined by CASPT2 to include dynamic electron correlation.[2][3]

These calculations are typically performed in conjunction with Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ, to ensure a robust and accurate description of the molecular orbitals.[1]

## A General Computational Workflow

The theoretical investigation of the HO<sub>2</sub>O<sup>·</sup> radical's structure generally follows a systematic workflow. This involves locating stationary points on the potential energy surface, characterizing them through vibrational frequency calculations, and then refining their energies and properties using higher levels of theory.



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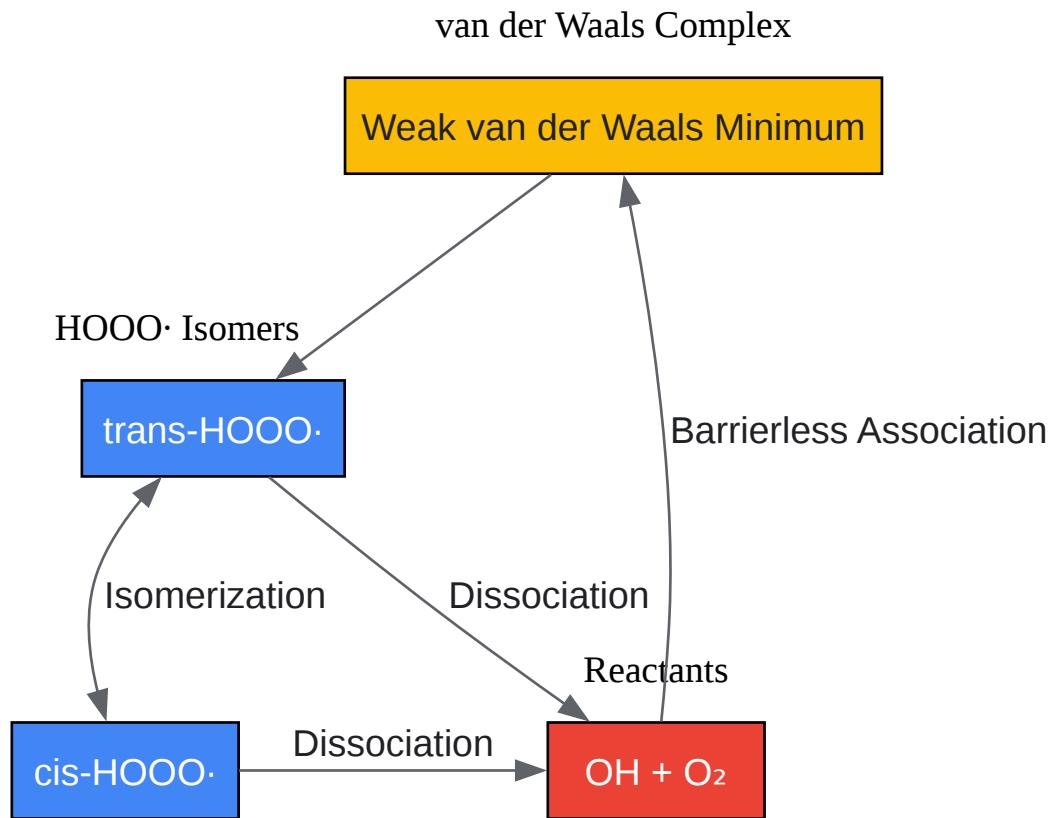
A generalized workflow for the theoretical prediction of molecular structures.

## Predicted Molecular Structure and Isomers

Theoretical studies have primarily focused on two planar conformers of the HO<sub>3</sub>O<sup>·</sup> radical: cis-HO<sub>3</sub>O<sup>·</sup> and trans-HO<sub>3</sub>O<sup>·</sup>. While early ab initio calculations predicted the cis conformer to be more stable, experimental observations from Fourier-transform microwave spectroscopy have definitively identified the trans planar structure as the ground state.[4][5] More recent, high-level theoretical calculations are in agreement with this experimental finding.[1]

A key structural feature of the HO<sub>3</sub>O<sup>·</sup> radical is the exceptionally long and weak bond between the hydroxyl moiety and the oxygen molecule.[1][4] This bond length is significantly longer than a typical O-O single bond, suggesting it has partial covalent and partial van der Waals character.[1]

The relationship between the isomers and their dissociation products can be visualized on a potential energy surface.



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Simplified potential energy surface for the HOOO· radical.

## Quantitative Data Summary

The following tables summarize key quantitative data from theoretical predictions and experimental observations for the trans-HOOO· radical.

### Table 1: Predicted and Experimental Geometries of trans-HOOO·

Parameter	Theoretical (MRCI+Q/AVQZ)[1]	Theoretical (CASPT2)[6]	Experimental ( $r_0$ )[7]
$r(\text{H-O}_1)$	~0.96 Å	-	0.913 Å
$r(\text{O}_1\text{-O}_2)$	~1.68 Å	1.682 Å	1.684 Å
$r(\text{O}_2\text{-O}_3)$	~1.21 Å	-	-
$\angle(\text{H-O}_1\text{-O}_2)$	~99°	-	92.4°
$\angle(\text{O}_1\text{-O}_2\text{-O}_3)$	~111°	-	-

Note: Experimental  $r_0$  structures are derived from ground-state rotational constants and may differ from equilibrium (re) structures from quantum chemical calculations due to vibrational effects.[7]

**Table 2: Predicted Vibrational Frequencies of trans-HOOO-**

Vibrational Mode	Theoretical (MRCI)[1] (cm <sup>-1</sup> )
OH stretch	~3600
HOO bend	~1300
OO stretch (central)	~400
OO stretch (terminal)	~1100
Torsion	~200

Note: These are representative values, and the exact frequencies vary depending on the level of theory and basis set used.

## Conclusion

The theoretical prediction of the **hydridotrixygen(.)** radical's molecular structure has been a synergistic endeavor between computational chemistry and experimental spectroscopy. High-level ab initio calculations, particularly multireference methods, have been crucial in elucidating the geometry, stability, and vibrational properties of this elusive radical. The confirmation of a

trans planar ground state with a uniquely long and weak central O-O bond highlights the predictive power of modern theoretical methods. Further research will likely focus on refining the potential energy surface and exploring the dynamics of reactions involving the HOOO<sup>·</sup> radical, which will be invaluable for atmospheric and combustion models.

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